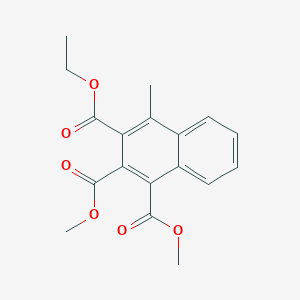
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate, also known as ETMTN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ETMTN is a complex molecule that is challenging to synthesize, but its unique structure makes it an attractive target for researchers looking to develop new compounds with novel properties.
作用机制
The mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is not well understood, but recent studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has also been shown to inhibit the activity of several enzymes that are involved in the inflammatory response.
生化和生理效应
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate can inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, including cyclooxygenase-2 and phosphodiesterase-4.
实验室实验的优点和局限性
One of the main advantages of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is its unique fluorescence spectrum, which makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics. However, the synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging, and the compound is relatively expensive, which could limit its use in some research applications.
未来方向
There are several potential future directions for research involving 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. One area of research could involve the development of new imaging techniques that utilize 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe. In addition, further studies could be conducted to elucidate the mechanism of action of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate and to identify additional targets for the compound. Finally, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate could be used as a starting point for the development of new compounds with improved properties for use in scientific research.
合成方法
The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is a complex process that requires several steps. The first step involves the reaction of 4-methylnaphthalene with ethyl oxalyl chloride to form 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2-dicarboxylate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form the final product, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate. The synthesis of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate is challenging due to the presence of multiple functional groups, but recent advancements in synthetic chemistry have made it possible to produce the compound in reasonable yields.
科学研究应用
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has several potential applications in scientific research. One of the most promising areas of research involves the use of 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate as a fluorescent probe for imaging biological systems. 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has a unique fluorescence spectrum that makes it an attractive candidate for use in imaging applications. In addition, 3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate has been shown to have anti-inflammatory properties, which could make it useful for the development of new therapeutics.
属性
CAS 编号 |
19715-40-3 |
|---|---|
产品名称 |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
3-O-ethyl 1-O,2-O-dimethyl 4-methylnaphthalene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H18O6/c1-5-24-18(21)13-10(2)11-8-6-7-9-12(11)14(16(19)22-3)15(13)17(20)23-4/h6-9H,5H2,1-4H3 |
InChI 键 |
RMWUYGMFYNTLMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC)C |
同义词 |
4-Methyl-1,2,3-naphthalenetricarboxylic acid 3-ethyl 1,2-dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



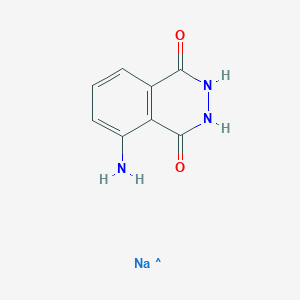


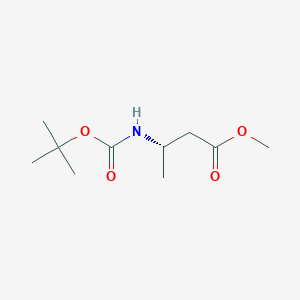
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)

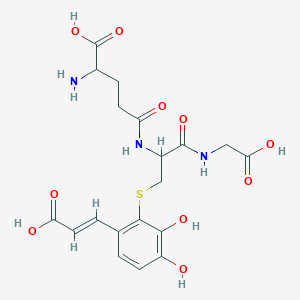
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
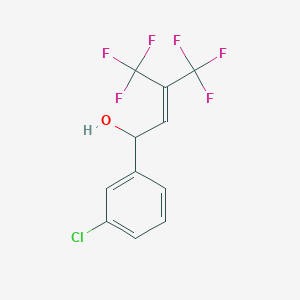
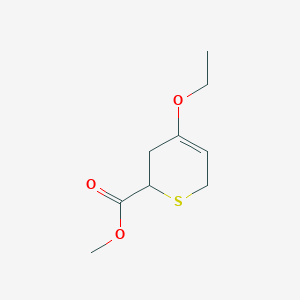
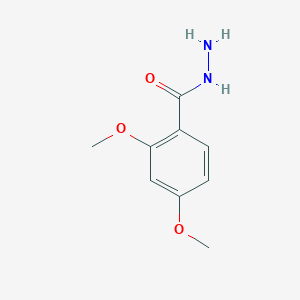
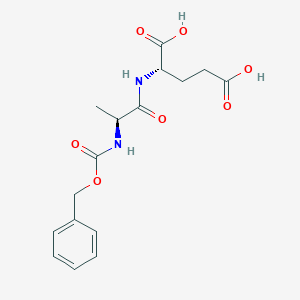
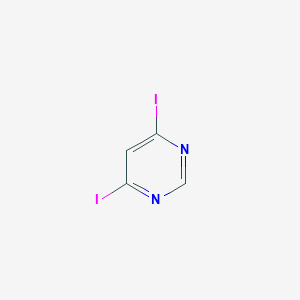
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)